molecular formula C15H24ClNO B1397667 3-[(2-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1219960-74-3

3-[(2-Propylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397667
M. Wt: 269.81 g/mol
InChI Key: RDNULWFKGLFNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Propylphenoxy)methyl]piperidine hydrochloride, also known as 3-PPMP, is a synthetic organic compound of the piperidine class. It is an alkylated piperidine derivative with two propyl substituents at the 2-position of the phenoxy group. 3-PPMP has been used in various scientific and medical applications due to its unique properties, including its ability to act as an agonist at the μ-opioid receptor, a receptor involved in the regulation of pain, reward, and addiction.

Scientific Research Applications

Paroxetine Hydrochloride

  • Paroxetine hydrochloride is a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI).
  • Used for treating depression, generalized anxiety disorder, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder.
  • The paper discusses its physicochemical properties, spectroscopic data, stability, preparation methods, chromatographic analysis, pharmacokinetics, metabolism, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).

Metabolic Activity in Obese Rats

  • A study focused on a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, which showed reduced food intake and weight gain in obese rats. This compound led to an increase in free fatty acid concentration in treated rats (Massicot, Steiner, & Godfroid, 1985).

Opiate Agonist/Antagonist Activities

  • Research on 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine opiates explored their receptor affinities and in vivo agonist and antagonist activities. This study aimed to compare the pharmacological behavior of these analogues with their desmethyl counterparts (Lawson et al., 1988).

Fluorescent Sensors for Metal Detection

  • Development of hydrazide-based fluorescent probes for detecting Cu2+ and Hg2+ in aqueous solutions. These compounds demonstrated high sensitivity and selective optical signaling (Wang, Zhao, Guo, Pei, & Zhang, 2014).

Structure Analyses of Paroxetine Hydrochloride

  • Detailed structure analyses of two crystal forms of paroxetine hydrochloride. The study provides insights into the crystallography of this SSRI (Yokota, Uekusa, & Ohashi, 1999).

Neuroprotectant Properties

  • Investigation of neuroprotective properties of compounds such as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. This compound acts as an NMDA antagonist and shows potential as a neuroprotective agent (Chenard et al., 1995).

properties

IUPAC Name

3-[(2-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-6-14-8-3-4-9-15(14)17-12-13-7-5-10-16-11-13;/h3-4,8-9,13,16H,2,5-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNULWFKGLFNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Propylphenoxy)methyl]piperidine hydrochloride

CAS RN

1219960-74-3
Record name Piperidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Propylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Propylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
3-[(2-Propylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
3-[(2-Propylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
3-[(2-Propylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
3-[(2-Propylphenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.